3-(3-Chloro-4-ethoxyphenyl)-3-oxopropanenitrile
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Overview
Description
3-(3-Chloro-4-ethoxyphenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, an ethoxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-ethoxyphenyl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-ethoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-ethoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Chloro-4-ethoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-ethoxyphenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and ethoxy groups can influence its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)-3-oxopropanenitrile
- 3-(3-Chloro-4-ethoxyphenyl)-3-oxobutanenitrile
- 3-(3-Chloro-4-ethoxyphenyl)-3-oxopropanoic acid
Uniqueness
3-(3-Chloro-4-ethoxyphenyl)-3-oxopropanenitrile is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10ClNO2 |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
3-(3-chloro-4-ethoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11-4-3-8(7-9(11)12)10(14)5-6-13/h3-4,7H,2,5H2,1H3 |
InChI Key |
GDUMFKAXQIULLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CC#N)Cl |
Origin of Product |
United States |
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